2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetonitrile
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Overview
Description
2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetonitrile is a chemical compound with the molecular formula C6H6BrN3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetonitrile typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . One common method is the reaction of 5-bromo-1-methyl-1H-pyrazole with acetonitrile under specific conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The bromine atom and the pyrazole ring play crucial roles in these interactions, facilitating binding to the target molecules and influencing their biological activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetonitrile is unique due to the specific positioning of the bromine atom and the methyl group on the pyrazole ring. This unique structure can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C6H6BrN3 |
---|---|
Molecular Weight |
200.04 g/mol |
IUPAC Name |
2-(5-bromo-1-methylpyrazol-4-yl)acetonitrile |
InChI |
InChI=1S/C6H6BrN3/c1-10-6(7)5(2-3-8)4-9-10/h4H,2H2,1H3 |
InChI Key |
OZLCYAXPMOUSOS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)CC#N)Br |
Origin of Product |
United States |
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